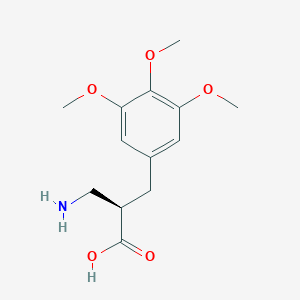
(R)-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a 3,4,5-trimethoxybenzyl group attached to the α-carbon of the amino acid backbone. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,4,5-trimethoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.
Reduction: The imine is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Protection and Functionalization: The amine group is protected, and the resulting compound undergoes further functionalization to introduce the amino acid moiety.
Deprotection and Purification: The protecting groups are removed, and the final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of ®-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
®-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
科学的研究の応用
®-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: It is used in studies investigating the role of amino acid derivatives in biological systems, including enzyme-substrate interactions and metabolic pathways.
Chemical Biology: The compound serves as a probe in chemical biology to study protein-ligand interactions and cellular signaling pathways.
Industrial Applications: It is utilized in the development of specialty chemicals and advanced materials with specific functional properties.
作用機序
The mechanism of action of ®-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
3,4,5-Trimethoxybenzoic acid: A structurally related compound with similar methoxy groups but lacking the amino acid moiety.
3,4,5-Trimethoxybenzylamine: Another related compound with a similar benzyl group but different functional groups.
Uniqueness
®-3-Amino-2-(3,4,5-trimethoxybenzyl)propanoic acid is unique due to its chiral nature and the presence of both an amino acid backbone and a 3,4,5-trimethoxybenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and biological research.
特性
分子式 |
C13H19NO5 |
|---|---|
分子量 |
269.29 g/mol |
IUPAC名 |
(2R)-2-(aminomethyl)-3-(3,4,5-trimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H19NO5/c1-17-10-5-8(4-9(7-14)13(15)16)6-11(18-2)12(10)19-3/h5-6,9H,4,7,14H2,1-3H3,(H,15,16)/t9-/m1/s1 |
InChIキー |
KLZXIQSSORMVEF-SECBINFHSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)C[C@H](CN)C(=O)O |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)CC(CN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7-Dichloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15221523.png)
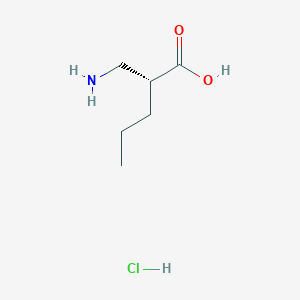
![5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B15221549.png)
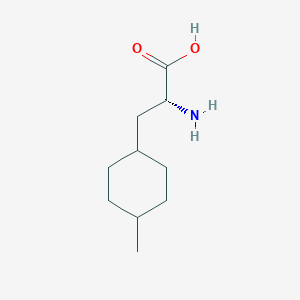
![Pyrazolo[1,5-a]pyrazine-3-carbohydrazide](/img/structure/B15221571.png)
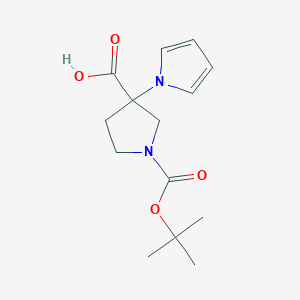
![(5AR,9aS)-1-(Trifluoromethyl)-4,5,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a][1,6]naphthyridine](/img/structure/B15221579.png)
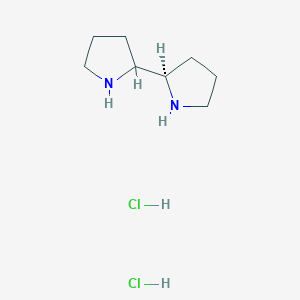
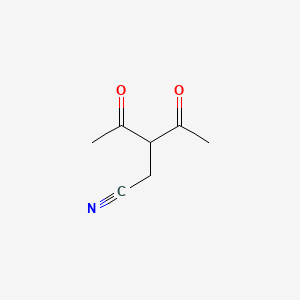
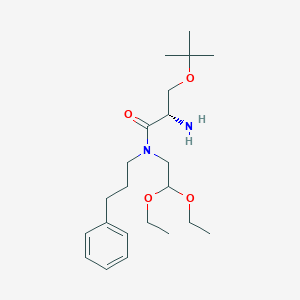

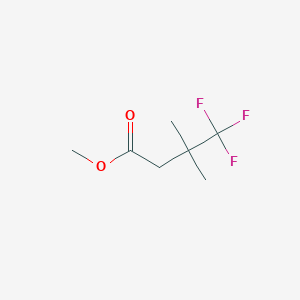

![3-(2-Methoxybenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221619.png)
